

# D-Altritol CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-Altritol*

Cat. No.: *B119570*

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## In-Depth Technical Guide to D-Altritol

For Researchers, Scientists, and Drug Development Professionals

### Core Substance Identification

**D-Altritol**, also known as D-Talitol, is a hexitol, a sugar alcohol, with the following core identifiers:

Identifier	Value	Citation
CAS Number	643-03-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C6H14O6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

### Physicochemical and Biochemical Properties

**D-Altritol** is a white, crystalline powder soluble in water.[\[2\]](#) It is a naturally occurring compound found in various organisms, including algae and certain plants.[\[1\]](#) Its key properties are summarized below.

Property	Value	Citation
Molecular Weight	182.17 g/mol	[1][2]
Synonyms	D-Talitol, Altritol, D-	[1][2]
Appearance	White to off-white powder or crystal	[2]
Melting Point	66-67 °C	[2]
Boiling Point	494.9 °C at 760 mmHg	[2]
Storage Conditions	2-8°C	[2]

## Biological Significance and Applications

**D-Altritol** is of interest to the scientific community for its involvement in specific metabolic pathways and its potential as a modulator of biological processes.

### Catabolic Pathway in *Agrobacterium tumefaciens*

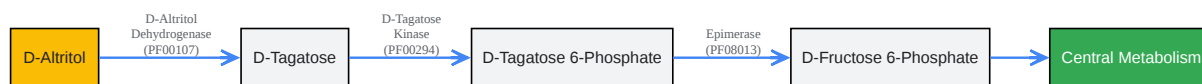
In the soil bacterium *Agrobacterium tumefaciens*, **D-Altritol** is catabolized through a specific enzymatic pathway. This pathway involves the oxidation of **D-Altritol** to D-tagatose, which is then phosphorylated and subsequently epimerized to enter the central metabolism.[1]

The key enzymes and their kinetic properties in this pathway are detailed in the table below.

Enzyme	Substrate	K <sub>m</sub> (mM)	k <sub>cat</sub> (s <sup>-1</sup> )	k <sub>cat</sub> /K <sub>m</sub> (M <sup>-1</sup> s <sup>-1</sup> )
D-Altritol Dehydrogenase (PF00107)	D-Altritol	0.8 ± 0.1	15 ± 1	1.9 x 10 <sup>4</sup>
D-Tagatose Kinase (PF00294)	D-Tagatose	0.20 ± 0.02	14 ± 1	7.0 x 10 <sup>4</sup>

Data from a study on the catabolic pathways in *Agrobacterium tumefaciens* C58.[1]

The workflow of this catabolic pathway is illustrated in the following diagram.



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### D-Altritol Catabolic Pathway in *A. tumefaciens*

## Potential as a Xylitol Dehydrogenase Inhibitor

Some sugar alcohols are known to interact with dehydrogenases. While specific inhibitory data for **D-Altritol** on xylitol dehydrogenase is not extensively documented, its structural similarity to xylitol suggests it could act as a competitive inhibitor. Further research is required to quantify this potential interaction.

## Role in Oxidative Stress Reduction

Sugar alcohols, due to their poly-hydroxyl structure, can act as scavengers of reactive oxygen species (ROS).[3] **D-Altritol** has been mentioned in the context of inhibiting the production of ROS.[2] The antioxidant capacity of sugar alcohols is often correlated with the number of hydroxyl groups they possess.[3]

## Experimental Protocols

The following are generalized experimental protocols that can be adapted for the study of **D-Altritol**.

### Assay for D-Altritol Dehydrogenase Activity (Coupled Enzyme Assay)

This protocol is adapted from methodologies used for similar dehydrogenase enzymes.

- Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:
  - 50 mM Tris-HCl buffer (pH 8.0)

- 2 mM NAD<sup>+</sup>
- 1 unit of D-tagatose kinase
- 1 mM ATP
- 1 unit of a suitable coupling enzyme (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase for a cascade leading to NADPH production)
- 0.5 mM NADP<sup>+</sup>
- Initiation of Reaction: Add a purified preparation of **D-Altritol** dehydrogenase to the reaction mixture.
- Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm (for NADPH production) at a constant temperature (e.g., 30°C) using a spectrophotometer.
- Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The activity of **D-Altritol** dehydrogenase is proportional to the rate of NADPH formation.

## Xylitol Dehydrogenase Inhibition Assay with D-Altritol

This protocol is a modification of a standard xylitol dehydrogenase assay to test for inhibition by **D-Altritol**.

- Reagent Preparation:
  - Assay Buffer: 500 mM Tris-HCl, pH 8.6.
  - Substrate: 1.5 M Xylitol.
  - Cofactor: 4.0 mM NAD<sup>+</sup> (prepare fresh).
  - Inhibitor: A range of concentrations of **D-Altritol**.
  - Enzyme: A purified preparation of xylitol dehydrogenase.
- Assay Procedure:

- In a UV-transparent cuvette, combine the assay buffer, NAD<sup>+</sup>, and varying concentrations of **D-Altritol**.
- Add the xylitol dehydrogenase enzyme solution and incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
- Initiate the reaction by adding the xylitol substrate.
- Immediately monitor the increase in absorbance at 340 nm for 60 seconds, which corresponds to the formation of NADH.
- Data Analysis:
  - Determine the reaction rates at different concentrations of **D-Altritol**.
  - Plot the reaction rate as a function of the inhibitor concentration to determine the IC<sub>50</sub> value.
  - To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (xylitol) and the inhibitor (**D-Altritol**) and analyze the data using Lineweaver-Burk or other suitable kinetic plots.

## Evaluation of ROS Scavenging Activity (Total Oxy-radical Scavenging Capacity - TOSC Assay)

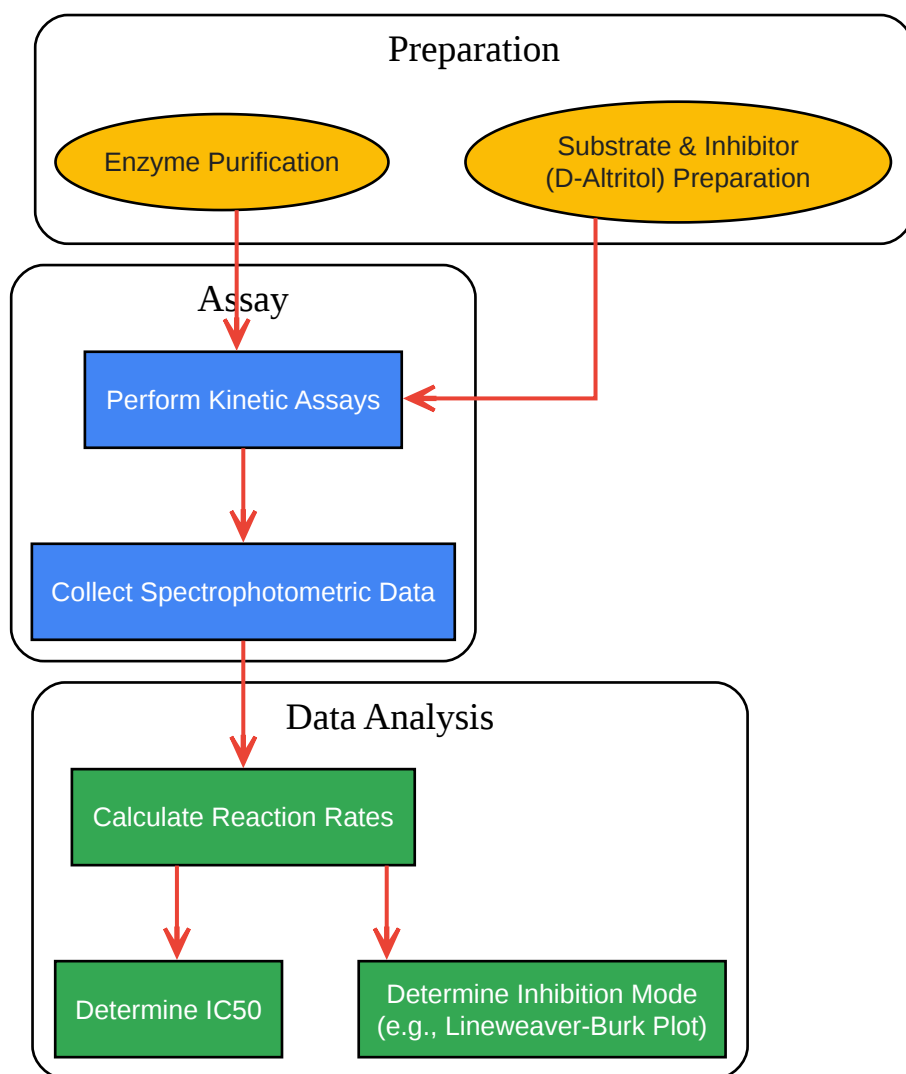
This protocol is a general method for assessing the antioxidant capacity of compounds like sugar alcohols.

- Generation of Peroxyl Radicals: Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
- Reaction with a Fluorescent Probe: In the absence of an antioxidant, the peroxyl radicals oxidize a fluorescent probe (e.g., fluorescein), causing a decay in its fluorescence.
- Antioxidant Activity Measurement:
  - Prepare a series of **D-Altritol** solutions of varying concentrations.

- In a multi-well plate, combine the fluorescent probe, AAPH, and a specific concentration of **D-Altritol** in a suitable buffer (e.g., phosphate buffer, pH 7.4).
- Monitor the fluorescence decay over time at an appropriate excitation and emission wavelength.
- Data Analysis:
  - The antioxidant capacity of **D-Altritol** is determined by its ability to protect the fluorescent probe from oxidation, thus slowing down the fluorescence decay.
  - The area under the fluorescence decay curve is calculated for each **D-Altritol** concentration and compared to a control (without **D-Altritol**).
  - The TOSC value is then calculated, representing the amount of peroxy radicals scavenged by the sample.

## Logical Relationships and Workflows

The following diagram illustrates the logical workflow for investigating the inhibitory potential of **D-Altritol** on a target enzyme, such as xylitol dehydrogenase.



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#### Workflow for Enzyme Inhibition Studies of **D-Altritol**

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- To cite this document: BenchChem. [D-Altritol CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119570#d-altritol-cas-number-and-molecular-formula>]

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